molecular formula C5H4BrCl3O3 B8572847 2,2,2-Trichloroethyl 3-bromo-2-oxopropanoate CAS No. 61964-73-6

2,2,2-Trichloroethyl 3-bromo-2-oxopropanoate

Cat. No. B8572847
CAS RN: 61964-73-6
M. Wt: 298.3 g/mol
InChI Key: RAMJBXABSOPPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloroethyl 3-bromo-2-oxopropanoate is a useful research compound. Its molecular formula is C5H4BrCl3O3 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trichloroethyl 3-bromo-2-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl 3-bromo-2-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61964-73-6

Molecular Formula

C5H4BrCl3O3

Molecular Weight

298.3 g/mol

IUPAC Name

2,2,2-trichloroethyl 3-bromo-2-oxopropanoate

InChI

InChI=1S/C5H4BrCl3O3/c6-1-3(10)4(11)12-2-5(7,8)9/h1-2H2

InChI Key

RAMJBXABSOPPLH-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(=O)OCC(Cl)(Cl)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Trichloroethyl pyruvate (3.7 g, 1.7 mmole) is heated to 65° and 1.1 ml (17 mmole) of bromine is added dropwise over 1 hour. A stream of carbon dioxide is passed through the reaction mixture during the addition to remove the HBr formed in the reaction. The mixture is cooled to room temperature, diluted with water and extracted with ethyl acetate. The extract is dried over MgSO4, evaporated and distilled in vacuum to give 1.8 g of trichloroethyl bromopyruvate, bp 74°-77° (0.01 mm).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.